molecular formula C5H8N4O2S B14677244 (4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 37168-71-1

(4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B14677244
CAS No.: 37168-71-1
M. Wt: 188.21 g/mol
InChI Key: SKFMHVRVWAHCIT-GSVOUGTGSA-N
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Description

(4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is a sulfur and nitrogen-containing heterocycle, and a hydrazinylmethylidene group, which is known for its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide precursors with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinylmethylidene group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The hydrazinylmethylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and its derivatives share structural similarities with (4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid.

    Hydrazine derivatives: Compounds containing hydrazine groups, such as hydrazinecarboxamide, exhibit similar reactivity.

Uniqueness

What sets this compound apart is its combination of a thiazole ring and a hydrazinylmethylidene group. This unique structure provides a versatile platform for chemical modifications and applications across various scientific disciplines.

Properties

CAS No.

37168-71-1

Molecular Formula

C5H8N4O2S

Molecular Weight

188.21 g/mol

IUPAC Name

(4S)-2-(hydrazinylmethylideneamino)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C5H8N4O2S/c6-8-2-7-5-9-3(1-12-5)4(10)11/h2-3H,1,6H2,(H,10,11)(H,7,8,9)/t3-/m1/s1

InChI Key

SKFMHVRVWAHCIT-GSVOUGTGSA-N

Isomeric SMILES

C1[C@@H](N=C(S1)N=CNN)C(=O)O

Canonical SMILES

C1C(N=C(S1)N=CNN)C(=O)O

Origin of Product

United States

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